1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea
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Overview
Description
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea is a complex organic compound that features a thiazole ring fused with a naphthalene moiety and an ethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with isocyanates to form the urea linkage. The naphtho[1,2-d][1,3]thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and naphthoquinone derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea
- 1-(4-chlorophenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea
- 1-(4-bromophenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea
Uniqueness
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-25-15-10-8-14(9-11-15)21-19(24)23-20-22-18-16-6-4-3-5-13(16)7-12-17(18)26-20/h3-6,8-11H,2,7,12H2,1H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSNEBRJMYLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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